molecular formula C23H29ClN2O4 B063362 tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride CAS No. 169396-88-7

tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride

Cat. No. B063362
M. Wt: 432.9 g/mol
InChI Key: LVIQOMHZCMGMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a specific organic molecule typically involved in complex organic syntheses, serving as an intermediate or reagent in the synthesis of various biologically active compounds. Its structure contains multiple functional groups that allow for diverse chemical reactions.

Synthesis Analysis

The synthesis process of similar tert-butyl compounds involves multiple steps, starting from basic organic substrates. Typically, these processes may include acylation, nucleophilic substitution, and reduction steps to build up the compound's complex structure. For example, Zhao et al. (2017) described a rapid synthetic method for a related compound through acylation, nucleophilic substitution, and reduction, resulting in a high total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Molecular Structure Analysis

The molecular structure of related tert-butyl compounds can be characterized using techniques like FTIR, NMR, and X-ray crystallography. Çolak et al. (2021) characterized similar compounds through crystal and molecular structure analysis using X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl compounds can vary significantly based on the functional groups present. These reactions might include halogenation, as Meyers et al. (1999) reported the halogenation of tert-butyl groups with HCl or HBr in CHCl3, showing unexpected pathways and products (Meyers, Hou, Lutfi, & Saft, 1999).

Scientific Research Applications

Biodegradation and Environmental Fate

Research on related compounds, such as ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), highlights the biodegradation processes and environmental fate of gasoline ether oxygenates. These studies reveal microorganisms' capability to aerobically degrade ETBE and MTBE as carbon and energy sources or via cometabolism with alkanes. The presence of ether oxygenates in soil and groundwater due to their use as gasoline additives poses environmental concerns. The degradation pathways involve initial hydroxylation followed by the formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). Despite the slow degradation kinetics attributed to the ether structure, advancements in understanding the genetic and enzymatic mechanisms offer potential for bioaugmentation and biostimulation strategies in contaminant remediation (Thornton et al., 2020).

Analytical and Decomposition Studies

The decomposition of MTBE using hydrogen in a cold plasma reactor demonstrates an alternative method for addressing environmental contamination by converting MTBE into less harmful substances like methane (CH4) and ethylene (C2H4). Such studies underline the feasibility of using advanced oxidation processes for the treatment of water contaminated with ether oxygenates, offering insights into the removal of similar compounds from the environment (Hsieh et al., 2011).

Membrane Technologies for Purification

The application of polymer membranes for purifying fuel additives, such as the separation of MTBE from methanol via pervaporation, highlights the importance of membrane technology in refining and environmental protection. This area of research is particularly relevant for improving the efficiency of producing and recycling chemical compounds, indicating potential applications for similar chemical entities in separation and purification processes (Pulyalina et al., 2020).

properties

IUPAC Name

tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)14-24-12-13-25-22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20;/h4-11,20,24H,12-15H2,1-3H3,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIQOMHZCMGMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride

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